molecular formula C10H7BrN2O B1323083 5-Bromo-2-phenylpyrimidin-4-ol CAS No. 26786-28-7

5-Bromo-2-phenylpyrimidin-4-ol

Cat. No.: B1323083
CAS No.: 26786-28-7
M. Wt: 251.08 g/mol
InChI Key: MWZGHIGOSHTXGY-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylpyrimidin-4-ol is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.32e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted C-C Coupling and SNH Reaction

5-Bromo-2-phenylpyrimidin-4-ol serves as a reactant in microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) reactions. These reactions lead to the formation of 5-(het)aryl substituted pyrimidines and 5-bromo-4-(het)aryl-pyrimidines, respectively. The study optimized conditions for both reaction types and performed detailed characterization of the products and by-products, enhancing the understanding of these chemical processes (Verbitskiy et al., 2013).

SN(ANRORC)-Mechanism in Amination Reactions

The compound is involved in amination reactions where it transforms, under certain conditions, into different aminated products. This transformation follows a unique mechanism, known as the SN(ANRORC)-mechanism, involving ring-opening and closure processes, providing insights into the reaction pathways of pyrimidine derivatives (Kroon & Plas, 2010).

Antiviral Activity of Pyrimidine Derivatives

This compound derivatives exhibit notable antiviral activities, particularly against retroviruses. These derivatives undergo specific reactions to form phosphonate analogues, demonstrating their potential in antiviral drug development and providing a base for further pharmacological investigations (Hocková et al., 2003).

Antimicrobial and Antifungal Properties

Certain derivatives of this compound display antimicrobial and antifungal properties. The efficient synthesis of these derivatives and their subsequent biological evaluations reveal their potential as antimicrobial and antifungal agents, paving the way for their use in medical applications (Lanjewar et al., 2010).

Safety and Hazards

The safety data sheet (SDS) for 5-Bromo-2-phenylpyrimidin-4-ol provides information about its potential hazards, handling, storage, and disposal procedures . It’s important to follow these guidelines to ensure safety when handling this chemical.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-phenylpyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in DNA replication and repair, thereby influencing these critical cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation status of various proteins, leading to changes in cell signaling. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, this compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, thereby inhibiting their activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce reactive groups into the compound, facilitating its further breakdown and excretion. This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. Targeting signals or post-translational modifications can direct this compound to these compartments, influencing its activity and function within the cell .

Properties

IUPAC Name

5-bromo-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZGHIGOSHTXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633962
Record name 5-Bromo-2-phenylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26786-28-7
Record name 5-Bromo-2-phenylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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